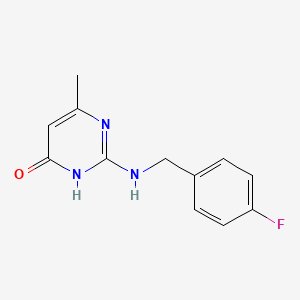
2-((4-fluorobenzyl)amino)-6-methylpyrimidin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((4-fluorobenzyl)amino)-6-methylpyrimidin-4(3H)-one: is a chemical compound with the following structure:
C9H9FN4O
準備方法
Synthetic Routes: The synthetic preparation of this compound involves several steps. One common approach is the reaction of 2-amino-6-fluorobenzonitrile with an appropriate reagent to introduce the pyrimidinone ring. The specific synthetic route may vary, but it typically includes cyclization and functional group transformations.
Reaction Conditions: The cyclization step often employs strong bases or Lewis acids to facilitate the formation of the pyrimidinone ring. Reaction conditions may include elevated temperatures and inert atmospheres.
Industrial Production Methods: While industrial-scale production methods are proprietary, laboratories and research facilities synthesize this compound using established synthetic routes.
化学反応の分析
Reactivity:
Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of various oxidation products.
Reduction: Reduction reactions can modify the functional groups, yielding different derivatives.
Substitution: Substitution reactions at the benzyl or amino groups are possible.
N-Bromosuccinimide (NBS): Used for bromination reactions.
Strong Bases (e.g., sodium hydroxide): Facilitate cyclization.
Lewis Acids (e.g., aluminum chloride): Promote cyclization reactions.
Major Products: The major products depend on the specific reaction conditions and the substituents present. These may include derivatives with altered functional groups or stereochemistry.
科学的研究の応用
This compound finds applications in various fields:
Medicine: Investigated for potential pharmaceutical properties.
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its interactions with biological targets.
作用機序
The exact mechanism by which this compound exerts its effects remains an active area of research. It likely involves interactions with specific molecular targets or pathways.
類似化合物との比較
and 2-{[2-({3-[(4-fluorobenzyl)oxy]benzyl}amino)ethyl]amino}ethanol. The uniqueness of 2-((4-fluorobenzyl)amino)-6-methylpyrimidin-4(3H)-one lies in its specific substitution pattern and pyrimidinone ring.
Remember that safety precautions should be followed when handling this compound, as it is flammable, corrosive to metals, and causes skin and eye damage
生物活性
2-((4-fluorobenzyl)amino)-6-methylpyrimidin-4(3H)-one is a heterocyclic compound with significant potential in medicinal chemistry. Its unique structure, featuring a pyrimidine ring with specific substitutions, allows it to interact with various biological targets, making it a candidate for further research in pharmacology and therapeutic applications.
The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity through binding interactions. It may function as an inhibitor or modulator of specific targets, such as kinases or other enzymes involved in cellular signaling pathways.
Antiproliferative Effects
Research indicates that fluorinated compounds similar to this compound exhibit potent antiproliferative activity against various cancer cell lines. For instance, fluorinated benzothiazoles have shown effectiveness in inhibiting cancer cell growth through mechanisms involving DNA adduct formation and reactive species generation .
Case Study:
In a study investigating the antiproliferative effects of fluorinated compounds, it was found that certain derivatives exhibited IC50 values in the low micromolar range against breast cancer cells, indicating significant potential for therapeutic applications .
| Compound Name | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| This compound | TBD | MCF-7 (breast cancer) |
| Fluorinated Benzothiazole | 18 | Various cancer types |
Enzyme Inhibition
The compound's structural features suggest potential interactions with enzymes such as Poly (ADP-Ribose) Polymerase (PARP), which is crucial in DNA repair mechanisms. Inhibitors of PARP have gained attention for their role in cancer therapy, particularly in tumors with BRCA mutations .
Research Findings:
Studies have shown that related compounds can inhibit PARP1 activity significantly, leading to increased apoptosis in cancer cells. The inhibition percentage varies with concentration, demonstrating a dose-dependent response .
Comparative Analysis with Similar Compounds
To understand the uniqueness and potential advantages of this compound, it is beneficial to compare it with structurally similar compounds.
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2-Amino-5-bromo-N-(3-fluorobenzyl)-N-methyl-3-pyridinesulfonamide | Bromine substitution | Moderate antiproliferative effects |
| 2-Amino-5-(3-fluorobenzyl)-6-methylpyrimidin-4(3H)-one | Fluorine and methyl substitutions | High antiproliferative activity |
特性
分子式 |
C12H12FN3O |
|---|---|
分子量 |
233.24 g/mol |
IUPAC名 |
2-[(4-fluorophenyl)methylamino]-4-methyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C12H12FN3O/c1-8-6-11(17)16-12(15-8)14-7-9-2-4-10(13)5-3-9/h2-6H,7H2,1H3,(H2,14,15,16,17) |
InChIキー |
CCBBKGCEMPLFAB-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=O)NC(=N1)NCC2=CC=C(C=C2)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















